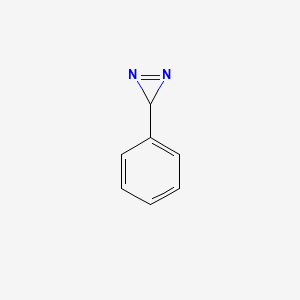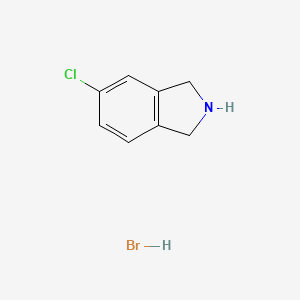
(3-(1H-Indol-1-yl)phenyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-(1H-Indol-1-yl)phényl)méthanamine: est un composé qui présente un fragment indole lié à une structure de phénylméthanamine. Les dérivés de l'indole sont connus pour leurs diverses activités biologiques et se retrouvent dans de nombreux produits naturels et produits pharmaceutiques
Méthodes De Préparation
Voies de synthèse et conditions de réaction: La synthèse du (3-(1H-Indol-1-yl)phényl)méthanamine implique généralement la réaction de l'indole avec un précurseur de phénylméthanamine approprié. Une méthode courante comprend l'utilisation d'une réaction de couplage croisé catalysée au palladium, où l'indole est couplé avec un phénylméthanamine halogéné dans des conditions spécifiques . Une autre approche implique l'utilisation d'une réaction multicomposants, où l'indole, un aldéhyde et une amine sont mis à réagir ensemble en présence d'un catalyseur .
Méthodes de production industrielle: La production industrielle de (3-(1H-Indol-1-yl)phényl)méthanamine peut impliquer une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Cela pourrait inclure des réacteurs à écoulement continu et des techniques de purification avancées telles que la cristallisation et la chromatographie .
Analyse Des Réactions Chimiques
Types de réactions:
Oxydation: (3-(1H-Indol-1-yl)phényl)méthanamine peut subir des réactions d'oxydation pour former divers dérivés oxydés.
Substitution: Le composé peut participer à des réactions de substitution, où les groupes fonctionnels sur les cycles indole ou phényle sont remplacés par d'autres groupes.
Réactifs et conditions courants:
Oxydation: Permanganate de potassium, peroxyde d'hydrogène.
Réduction: Hydrure de lithium et d'aluminium, borohydrure de sodium.
Substitution: Halogènes, nucléophiles.
Principaux produits formés: Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés de l'indole-3-carboxaldéhyde, tandis que la réduction pourrait produire des dérivés de l'indole-3-éthanamine .
Applications de la recherche scientifique
Chimie: (3-(1H-Indol-1-yl)phényl)méthanamine est utilisée comme élément de base dans la synthèse de molécules plus complexes.
Biologie: En recherche biologique, ce composé est étudié pour son potentiel en tant que molécule bioactive. Les dérivés de l'indole sont connus pour leurs propriétés antivirales, anticancéreuses et antimicrobiennes .
Médecine: Le composé est étudié pour ses applications thérapeutiques potentielles. Les dérivés de l'indole ont montré des promesses dans le traitement de maladies telles que le cancer, les infections virales et les troubles neurologiques .
Industrie: Dans le secteur industriel, (3-(1H-Indol-1-yl)phényl)méthanamine est utilisée dans le développement de nouveaux matériaux, y compris les polymères et les colorants .
Mécanisme d'action
Le mécanisme d'action du (3-(1H-Indol-1-yl)phényl)méthanamine implique son interaction avec des cibles moléculaires spécifiques. Les dérivés de l'indole sont connus pour se lier à divers récepteurs et enzymes, modulant leur activité. Par exemple, ils peuvent inhiber la polymérisation de la tubuline, conduisant à l'arrêt du cycle cellulaire et à l'apoptose dans les cellules cancéreuses . Le composé peut également interagir avec les récepteurs des neurotransmetteurs, influençant les voies neurologiques .
Applications De Recherche Scientifique
Chemistry: (3-(1H-Indol-1-yl)phenyl)methanamine is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Indole derivatives are known for their antiviral, anticancer, and antimicrobial properties .
Medicine: The compound is investigated for its potential therapeutic applications. Indole derivatives have shown promise in the treatment of diseases such as cancer, viral infections, and neurological disorders .
Industry: In the industrial sector, this compound is used in the development of new materials, including polymers and dyes .
Mécanisme D'action
The mechanism of action of (3-(1H-Indol-1-yl)phenyl)methanamine involves its interaction with specific molecular targets. Indole derivatives are known to bind to various receptors and enzymes, modulating their activity. For example, they can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The compound may also interact with neurotransmitter receptors, influencing neurological pathways .
Comparaison Avec Des Composés Similaires
Composés similaires:
(1H-Indol-3-yl)méthanamine: Ce composé est structurellement similaire mais n'a pas le groupe phényle lié au fragment méthanamine.
N-Méthyltryptamine: Un autre dérivé de l'indole avec un motif de substitution différent sur le cycle indole.
Indole-3-carboxaldéhyde: Une forme oxydée de l'indole avec un groupe formyle en position 3.
Unicité: (3-(1H-Indol-1-yl)phényl)méthanamine est unique en raison de la présence à la fois d'une structure indole et d'une structure de phénylméthanamine, ce qui peut conférer des propriétés biologiques et chimiques distinctes par rapport à d'autres dérivés de l'indole .
Propriétés
Formule moléculaire |
C15H14N2 |
|---|---|
Poids moléculaire |
222.28 g/mol |
Nom IUPAC |
(3-indol-1-ylphenyl)methanamine |
InChI |
InChI=1S/C15H14N2/c16-11-12-4-3-6-14(10-12)17-9-8-13-5-1-2-7-15(13)17/h1-10H,11,16H2 |
Clé InChI |
QCGIDYVNXZLJHE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CN2C3=CC=CC(=C3)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![2-[(2R)-oxiran-2-yl]acetic acid](/img/structure/B11925047.png)

